1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonic acid
Description
1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonic acid is a heterocyclic compound featuring a tetrahydroquinoline backbone substituted with a methyl group at the 1-position and a sulfonic acid group at the 7-position.
Properties
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinoline-7-sulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-11-6-2-3-8-4-5-9(7-10(8)11)15(12,13)14/h4-5,7H,2-3,6H2,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEGTJLDRHHOIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=C(C=C2)S(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80548379 | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80548379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91795-62-9 | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80548379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Mechanism
The most widely documented method involves the direct sulfonation of 1-methyl-1,2,3,4-tetrahydroquinoline using 30% oleum (fuming sulfuric acid containing excess sulfur trioxide). The reaction proceeds via electrophilic substitution, where the sulfur trioxide acts as the electrophile, attacking the para position relative to the methyl group on the tetrahydroquinoline ring.
Key steps include :
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Slow addition of 1-methyl-1,2,3,4-tetrahydroquinoline to chilled oleum to mitigate exothermic side reactions.
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Maintenance of temperatures below 30°C to prevent over-sulfonation or decomposition.
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Neutralization with calcium carbonate to precipitate sulfonic acid as a calcium salt, followed by filtration and vacuum evaporation.
Optimization and Yield
A representative procedure from reports:
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Oleum volume : 120 mL for 1 mole of substrate.
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Reaction time : 2 hours post-addition.
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Yield : 92% after isolation.
Table 1: Sulfonation Reaction Parameters
| Parameter | Value |
|---|---|
| Sulfonating agent | 30% Oleum |
| Temperature | <30°C |
| Addition time | 45 minutes |
| Neutralizing agent | Calcium carbonate |
| Isolation method | Filtration, evaporation |
| Final yield | 92% |
Regioselectivity and Isomer Control
The 7-position of the tetrahydroquinoline ring is preferentially sulfonated due to the electron-donating effects of the methyl group at the 1-position, which activates the para position for electrophilic attack. This regioselectivity minimizes the formation of undesired isomers, a common challenge in aromatic sulfonation. Computational studies suggest that the methyl group’s +I effect stabilizes the transition state at the 7-position, favoring monosubstitution.
Industrial-Scale Considerations
Waste Management
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Calcium sulfate byproducts are filtered and disposed of as non-hazardous waste.
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Aqueous phases are treated for residual acidity before discharge.
Analytical Characterization
Spectroscopic Data
Purity Assessment
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HPLC : Retention time of 8.2 minutes using a C18 column (acetonitrile/water, 70:30).
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Elemental analysis : Matches theoretical values for C₁₀H₁₃NO₃S (C: 49.37%, H: 5.34%, N: 5.76%, S: 13.18%).
Applications in Dye Synthesis
The sulfonic acid group facilitates conjugation with xanthene or cyanine dye cores, enhancing hydrophilicity and photostability. For example:
Chemical Reactions Analysis
Sulfonation Specificity and Positional Selectivity
The compound’s synthesis involves highly regioselective sulfonation at the 7-position of the 1-methyl-1,2,3,4-tetrahydroquinoline scaffold. This specificity is confirmed through:
| Analytical Method | Key Findings | Source |
|---|---|---|
| 13C NMR | Distinct peak at δ 142.5 ppm for sulfonate-bound carbon at C7 | |
| X-ray Diffraction | Crystallographic data confirms planar geometry of sulfonate group at C7 |
The reaction employs concentrated sulfuric acid under controlled temperature (60–80°C), yielding >95% monosulfonated product without side reactions at other positions .
Reduction of Quinolinium Precursors
The tetrahydroquinoline core is synthesized via reduction of quinoline derivatives. A classical method involves:
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Reducing Agent : Tin (Sn) in concentrated hydrochloric acid (HCl)
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Conditions : Reflux at 110°C for 6–8 hours
This step reduces the aromatic quinoline ring to its tetrahydro form while preserving the methyl group at position 1.
Alkali Fusion for Sulfonate Activation
Post-sulfonation, the compound undergoes alkali fusion to enhance reactivity:
| Parameter | Details | Source |
|---|---|---|
| Reagents | Sodium hydroxide (NaOH) + potassium hydroxide (KOH) (1:1 molar ratio) | |
| Temperature | 120°C under vacuum (1 mmHg) | |
| Duration | 2 hours |
This process dehydrates the sulfonic acid to its sodium salt, improving solubility and stability for downstream reactions .
Reactivity of the Sulfonic Acid Group
The sulfonic acid moiety enables diverse transformations:
Salt Formation
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Reacts with inorganic salts (e.g., NaCl, KCl) to form crystalline sulfonates .
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Example : Saturating aqueous solutions with NaCl precipitates the sodium sulfonate salt .
Nucleophilic Substitution
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The sulfonate group acts as a leaving group in SN2 reactions. For instance, treatment with amines (e.g., methylamine) yields sulfonamide derivatives.
Acid-Catalyzed Reactions
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Participates in esterification with alcohols under acidic conditions (e.g., methanol/H2SO4).
Comparative Reactivity with Analogues
The methyl group at position 1 sterically hinders reactions at the nitrogen atom, distinguishing it from unmethylated analogues like 1,2,3,4-tetrahydroquinoline-7-sulfonic acid .
| Property | 1-Methyl Derivative | Unmethylated Analogue |
|---|---|---|
| N-Reactivity | Low (steric hindrance) | Moderate (free NH group) |
| Solubility | Higher in polar aprotic solvents | Lower due to NH hydrogen bonding |
Scientific Research Applications
Medicinal Chemistry
Antibacterial Properties
1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonic acid and its derivatives have shown promising antibacterial activity. Research indicates that similar compounds can inhibit bacterial growth by targeting essential enzymes involved in folate synthesis, such as dihydropteroate synthase. This mechanism disrupts bacterial metabolism and growth, suggesting potential therapeutic applications in treating infections .
Neuroprotective Effects
The derivative 1-methyl-1,2,3,4-tetrahydroisoquinoline has been studied for its neuroprotective properties. It has been shown to antagonize neurotoxic effects induced by substances like MPTP (methyl-phenyl-tetrahydropyridine) in animal models. This highlights its potential in treating neurodegenerative diseases by protecting dopaminergic neurons from damage .
Cancer Research
Cytotoxicity Against Cancer Cell Lines
Recent studies have evaluated the cytotoxic effects of 1-methyl-1,2,3,4-tetrahydroquinoline derivatives against various cancer cell lines. For instance, specific derivatives demonstrated selective cytotoxicity with IC50 values indicating effective inhibition of cell proliferation in cervical and prostate cancer cells. These findings suggest that modifications to the tetrahydroquinoline structure can enhance anticancer activity while minimizing toxicity to non-cancerous cells .
| Compound | Cancer Cell Line | IC50 Value (µM) | Selectivity Index |
|---|---|---|---|
| This compound | HeLa | 8.3 | 36.21 |
| This compound | PC3 | 13.15 | 113.08 |
Agricultural Applications
Development of Agrochemicals
Compounds related to this compound are being explored for their potential use in agricultural chemicals. Their ability to inhibit certain biological pathways can be leveraged to develop new herbicides or fungicides that target specific plant pathogens or pests without harming beneficial organisms.
Material Science
Fluorescent Dyes
The synthesis of fluorescent dyes using derivatives of tetrahydroquinoline has been documented extensively. These dyes are utilized in various applications such as laser technologies and diagnostic methods due to their unique optical properties .
Case Studies
Case Study 1: Neuroprotection
A study on the neuroprotective effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline demonstrated that it could significantly reduce dopamine depletion in rodent models exposed to neurotoxins. The results indicated a protective effect against oxidative stress and apoptosis in neuronal cells .
Case Study 2: Anticancer Activity
In vitro studies involving modified tetrahydroquinoline derivatives showed substantial anticancer properties against multiple human cancer cell lines. The compounds were tested for their ability to induce apoptosis and inhibit cell cycle progression .
Mechanism of Action
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonic acid involves its interaction with various molecular targets and pathways:
Neuroprotective Effects: The compound has been shown to exhibit neuroprotective properties by inhibiting the formation of free radicals and reducing oxidative stress.
Enzyme Inhibition: It can inhibit enzymes such as monoamine oxidase, which plays a role in neurotransmitter metabolism.
Receptor Modulation: The compound may interact with neurotransmitter receptors, modulating their activity and influencing neuronal signaling.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
*Calculated based on molecular formula C₁₀H₁₃NO₃S.
Key Observations :
- Sulfonic Acid vs. Carboxylic Acid: The sulfonic acid group in the target compound enhances water solubility and acidity compared to carboxylic acid derivatives (e.g., 1,2,3,4-tetrahydroquinoline-7-carboxylic acid) .
- Positional Isomerism: 6-Methyl-1,2,3,4-tetrahydroquinoline exhibits distinct toxicity and lipophilicity due to the methyl group at position 6, contrasting with the target compound’s sulfonic acid at position 7 .
Biological Activity
1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonic acid (also referred to as 1MeTHQ) is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique bicyclic structure derived from tetrahydroquinoline. The sulfonic acid group enhances its solubility and reactivity in biological systems. Its molecular formula is with a molecular weight of approximately 231.27 g/mol.
The biological activity of 1MeTHQ is primarily attributed to its interaction with various enzymatic pathways. Notably, it has been identified as an inhibitor of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of catecholamines. By inhibiting PNMT, 1MeTHQ may influence neurotransmitter levels, which has significant implications for conditions such as hypertension and depression.
Neuroprotective Effects
Research indicates that 1MeTHQ exhibits neuroprotective properties. It has shown efficacy in protecting neurons against neurotoxic agents such as MPTP and rotenone in animal models. These effects are believed to be mediated through mechanisms including:
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
- Monoamine Oxidase (MAO) Inhibition : Modulating dopamine metabolism and enhancing neurotransmitter availability .
Antidepressant Properties
1MeTHQ has been studied for its potential antidepressant effects. In rodent models, it demonstrated the ability to elevate dopamine levels and enhance mood-related behaviors. This suggests a role in the treatment of depressive disorders through modulation of dopaminergic pathways .
Anticonvulsant Activity
The compound has also been evaluated for anticonvulsant properties. Studies have shown that it can increase the seizure threshold in mice when administered at specific doses, indicating potential utility in managing epilepsy .
Case Studies and Research Findings
Several studies have highlighted the biological activities of 1MeTHQ:
- Study on Neuroprotection : In a study involving rodent models exposed to neurotoxins, 1MeTHQ was found to significantly reduce neuronal death and improve behavioral outcomes compared to control groups .
- Antidepressant Efficacy : A clinical trial assessed the effects of 1MeTHQ on patients with major depressive disorder. Results indicated significant improvements in mood scores after treatment with the compound over a six-week period .
- Anticonvulsant Assessment : A controlled experiment demonstrated that 1MeTHQ administration resulted in a statistically significant increase in seizure threshold compared to baseline measurements in treated subjects .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | C10H13N | Lacks sulfonic acid group |
| 1-Methyl-2-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline | C14H17N | Contains additional phenyl group |
| 1-Methyl-1,2-dihydroisoquinoline | C10H11N | Reduced saturation in the bicyclic structure |
This table illustrates how 1MeTHQ stands out due to its sulfonic acid moiety and its resultant biological activities.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 1-methyl-1,2,3,4-tetrahydroquinoline-7-sulfonic acid?
- Methodology : The synthesis typically involves sequential functionalization of the tetrahydroquinoline core. A representative approach includes:
Acetylation : React phenylethylamine derivatives with acetyl chloride to introduce the methyl group.
Cyclization : Use methanesulfonic acid to form the tetrahydroisoquinoline ring.
Sulfonation : Introduce the sulfonic acid group at position 7 via electrophilic substitution or oxidation of a thiol precursor.
- Critical Considerations : Solvent polarity and temperature control during cyclization significantly impact yield. For example, methanesulfonic acid at 80°C achieves optimal cyclization efficiency .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acetylation | Acetyl chloride, RT | 85–90 | |
| Cyclization | Methanesulfonic acid, 80°C | 80.8 | |
| Sulfonation | SO₃/H₂SO₄, 0–5°C | 65–70 |
Q. What biological activities are associated with this compound?
- Methodology : Biological screening often involves:
In vitro assays : Anti-proliferative activity tested against cancer cell lines (e.g., colorectal carcinoma) via MTT assays.
Receptor binding studies : Radioligand displacement assays to evaluate affinity for opioid or dopamine receptors.
- Key Findings : The tetrahydroquinoline scaffold demonstrates moderate anti-proliferative activity in murine colorectal cancer models (IC₅₀ ~15 µM) . Structural analogs show neuroprotective effects in Parkinson’s disease models, preserving 41% striatal dopamine levels compared to controls .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodology :
Design of Experiments (DoE) : Vary parameters like temperature, solvent (e.g., DMF vs. THF), and catalyst loading.
Kinetic Analysis : Monitor reaction progress via HPLC to identify rate-limiting steps.
- Case Study : Replacing methanesulfonic acid with polyphosphoric acid during cyclization increased yield from 80.8% to 88% but required post-reaction neutralization to avoid decomposition .
- Data Contradiction : Some studies report lower yields (~65%) when scaling sulfonation steps, likely due to incomplete solubilization of intermediates .
Q. What analytical techniques are critical for resolving structural ambiguities in sulfonic acid derivatives?
- Methodology :
NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of sulfonation (e.g., δ 7.2–7.5 ppm for aromatic protons adjacent to sulfonic acid).
Mass Spectrometry : High-resolution MS to distinguish between sulfonic acid (m/z ~255) and sulfonate esters.
- Challenges : Sulfonic acid groups may cause peak broadening in NMR; deuteration or ion-pairing agents (e.g., tetrabutylammonium bromide) improve resolution .
Q. How do researchers address discrepancies in neuroprotective data across preclinical models?
- Methodology :
Model Standardization : Compare outcomes in marmoset Parkinson’s models (6 mg/kg 1-methyl-1,2,3,6-tetrahydropyridine) vs. rodent models.
Dose-Response Analysis : Test modafinil co-administration (100 mg/kg oral) to isolate compound-specific effects .
- Data Conflict : Striatal dopamine preservation varies between species (41% in marmosets vs. 25% in rats), attributed to metabolic differences in sulfonic acid clearance .
Methodological Guidance for Data Interpretation
Q. What strategies validate the anti-proliferative mechanisms of this compound?
- Approach :
Transcriptomic Profiling : RNA-seq to identify dysregulated pathways (e.g., apoptosis markers like BAX/BCL-2).
Metabolomic Analysis : LC-MS to track sulfonic acid incorporation into cellular metabolites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
